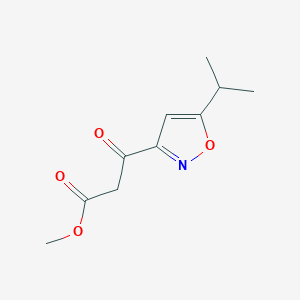![molecular formula C8H9NO4S2 B1394445 Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate CAS No. 166192-27-4](/img/structure/B1394445.png)
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate
Descripción general
Descripción
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate, commonly known as MNT, is a sulfur-containing compound that has been used in a variety of scientific research applications. It is a widely used reagent in organic synthesis and can be used as a catalyst in a variety of reactions. MNT has been used in the synthesis of various compounds, such as drugs, polymers, and other materials. Additionally, it has been used to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Derivatives : Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate and related compounds have been utilized in the synthesis of various derivatives. For instance, methyl 3-(5-nitro-1,3-dioxane-5-yl)propanoates were reduced to yield hydroxylamino propanoates, which were further used to synthesize N-hydroxypyrrolidin-2-one derivatives (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008). Similarly, various uracil derivatives of methyl 3-propanoates have been synthesized and structurally analyzed, highlighting their potential in medicinal chemistry (Liu et al., 2014).
Electrochemical Generation Studies : The electrochemical generation of a nitro radical anion by a related compound, methyl 3-propanoate, has been studied, showing its utility in understanding hepatotoxicity and chemical behavior under reduction conditions (Yancheva et al., 2017).
Synthesis of β-Amino Acids : Research into the stereocontrolled transformation of d- and l-glyceraldehyde into amino propanoic acids using methyl esters of methyl 3-propanoate highlights its role in novel amino acid synthesis (Fernandez et al., 2006).
Enantioselective Catalysis : The compound has been used in studies involving enantioselective catalysis for the synthesis of β2-homoamino acids, demonstrating its relevance in asymmetric synthesis and organic chemistry (Rimkus & Sewald, 2003).
Medical Imaging and Drug Development
Imaging Hypoxia : A study on the synthesis of O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) from a related methyl 3-propanoate derivative for imaging hypoxic tumor tissue in PET scans demonstrates its potential in medical imaging (Malik et al., 2012).
Synthesis of Dabigatran Etexilate : The synthesis of dabigatran etexilate, an antithrombotic agent, involves the use of ethyl 3-propanoate derivatives, underscoring the role of such compounds in pharmaceutical synthesis (Huansheng, 2013).
Antiproliferative and Antimicrobial Activity : Derivatives of methyl 3-propanoic acids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines and antimicrobial activity, demonstrating their significance in the development of new therapeutic agents (Božić et al., 2017).
Antituberculosis Agents : Compounds related to methyl 3-propanoate have been synthesized and evaluated for their in vitro antituberculosis activity, contributing to the search for new antituberculosis drugs (Foroumadi et al., 2004).
Propiedades
IUPAC Name |
methyl 3-(3-nitrothiophen-2-yl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c1-13-7(10)3-5-15-8-6(9(11)12)2-4-14-8/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKAMKRVCXCYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=CS1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)


![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)

![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)



![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)
![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)